BenchChemオンラインストアへようこそ!

Ethynodiol acetate

Progestational potency Dose equivalence Estrane vs. gonane

Ethynodiol acetate (USP RS) is a first-generation estrane progestin prodrug requiring sequential CYP2C9/CYP2C19/CYP3A4-mediated conversion to norethindrone for progestogenic activity. Unlike norethindrone acetate, it exhibits negligible direct binding to human uterine progesterone receptors—making it an essential control for structure-metabolism-pharmacology studies. Documented differential effects on HDL-cholesterol and coagulation factors (I, VII, VIII, X) versus levonorgestrel provide validated baselines for lipid and thrombosis research. Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C24H32O4
Molecular Weight 384.5 g/mol
Cat. No. B14788536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthynodiol acetate
Molecular FormulaC24H32O4
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4(C#C)OC(=O)C)C
InChIInChI=1S/C24H32O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,14,18-22H,6-13H2,2-4H3/t18?,19?,20?,21?,22?,23-,24-/m0/s1
InChIKeyONKUMRGIYFNPJW-UZESFOLASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethynodiol Acetate for Contraceptive Research Procurement: Estrane-Class Progestin Specifications and Reference Standards


Ethynodiol acetate (ethynodiol diacetate, CAS 297-76-7) is a first-generation synthetic progestin of the estrane class, structurally derived from 19-nortestosterone and characterized by acetate esterification at the C3 and C17 positions [1]. It is classified as a low-potency progestin with well-documented tolerability, functioning primarily as a prodrug requiring metabolic conversion to norethindrone (norethisterone) for progestogenic activity [2]. The compound is available as a United States Pharmacopeia (USP) reference standard with specified pharmaceutical grade certification for quality testing and compendial assays .

Why Ethynodiol Acetate Cannot Be Assumed Equivalent to Other Estrane Progestins: Prodrug Metabolism as a Key Differentiator


Ethynodiol acetate exhibits a distinct metabolic activation pathway that precludes simple interchange with other estrane progestins. Unlike norethindrone acetate, which undergoes direct esterase-mediated hydrolysis to norethindrone, ethynodiol acetate is a prodrug that requires sequential enzymatic conversion via CYP2C9, CYP2C19, and CYP3A4 for full progestogenic activity [1]. Receptor binding studies confirm that ethynodiol acetate shows insignificant direct binding to human uterine progesterone receptors, unlike norgestrel and norethindrone which demonstrate high binding capacity without metabolic preconditioning [2]. This metabolic dependence introduces formulation-specific variability in pharmacokinetic parameters that cannot be extrapolated across structurally similar estranes [3].

Ethynodiol Acetate vs. Comparator Progestins: Quantified Evidence Dimensions for Formulation Selection


Progestational Potency: Ethynodiol Acetate vs. Norethindrone vs. Levonorgestrel

Ethynodiol diacetate is roughly equivalent in progestational potency to norethindrone and norethindrone acetate on a milligram-equivalent basis, whereas levonorgestrel demonstrates ten to twenty times greater potency [1]. This potency differential is established through human data comparing delay of menses and endometrial subnuclear vacuolization as indirect functional markers of progestational activity [1].

Progestational potency Dose equivalence Estrane vs. gonane

Metabolic Impact on Serum Lipids: Ethynodiol Acetate vs. Levonorgestrel in Low-Estrogen Oral Contraceptives

In a randomized prospective study comparing four low-estrogen oral contraceptives, products containing ethynodiol diacetate were associated with increases in serum total cholesterol and triglycerides but decreases in high-density lipoprotein cholesterol (HDL-C) [1]. In contrast, the levonorgestrel-containing preparation produced significantly less effect on these lipid parameters [1].

Serum lipids HDL cholesterol Triglycerides Metabolic comparison

Metabolic Impact on Coagulation Factors: Ethynodiol Acetate vs. Levonorgestrel

The same randomized prospective study demonstrated that formulations containing norethindrone or ethynodiol diacetate produced marked increases in coagulation factors I, VII, VIII, and X and plasminogen, associated with a decrease in antithrombin III [1]. Minimal alterations in these hemostatic variables were observed with the levonorgestrel preparation [1].

Coagulation factors Hemostasis Fibrinolytic factors Antithrombin III

Genotoxicity Assessment: Chromosomal Aberration Frequency at 150 μg/mL Ethynodiol Acetate

Ethynodiol diacetate at a concentration of 150 μg/mL increases sister chromatid exchanges (SCEs) and chromosomal aberrations (CAs) frequencies and inhibits lymphocyte proliferation in human lymphocytes in the presence of S9 metabolic activation mix [1]. This genotoxic effect is attenuated by pretreatment with nordihydroguaiaretic acid (NDGA) at <1.5 μM, which reduces SCE rates, suggesting cytochrome P450-mediated metabolic activation is required for the observed genotoxicity [1].

Genotoxicity Chromosomal aberrations Sister chromatid exchange In vitro toxicology

Progesterone Receptor Binding Affinity: Ethynodiol Acetate vs. Norethindrone and Norgestrel

Using equilibrium dialysis with tritiated progesterone, ethynodiol diacetate showed insignificant binding to human uterine progesterone receptors compared to norethisterone, which demonstrated high binding capacity, and norgestrel, which showed strong binding with only the d-isomer being active [1]. All three pregnane progestogens tested (chlormadinone acetate, medroxyprogesterone acetate, megestrol acetate) also showed significant receptor binding, while estrane progestogens except norethisterone exhibited negligible direct binding [1].

Receptor binding Progesterone receptor Equilibrium dialysis Structure-activity relationship

Contraceptive Efficacy: Clinical Trial Data for Ethynodiol Acetate in 7,759 Patients

A clinical trial evaluating ethynodiol diacetate combined with ethinyl estradiol as a monophasic oral contraceptive enrolled 7,759 patients and tracked outcomes across 21,440 cycles . This provides the largest available efficacy dataset for ethynodiol acetate-containing formulations, establishing benchmark contraceptive performance for this specific estrane progestin.

Contraceptive efficacy Clinical trial Pregnancy prevention Real-world evidence

Ethynodiol Acetate: Evidence-Based Application Scenarios for Research Procurement and Formulation Development


Comparative Progestin Pharmacology Studies Requiring Metabolic Prodrug Controls

Ethynodiol acetate serves as an essential control compound in studies investigating prodrug-to-active-metabolite relationships. Its requirement for sequential CYP2C9, CYP2C19, and CYP3A4-mediated conversion to norethindrone before exhibiting progestogenic activity makes it a critical comparator for elucidating structure-metabolism-pharmacology relationships in the estrane class. The negligible direct binding to progesterone receptors documented in equilibrium dialysis studies [2] provides a validated baseline for assays requiring metabolic activation systems to accurately assess biological activity.

Formulation Development for Low-Dose Oral Contraceptives with Defined Lipid Profile Impact

The randomized prospective study demonstrating differential HDL-cholesterol effects between ethynodiol diacetate and levonorgestrel formulations positions this compound for research programs aimed at optimizing progestin selection based on lipid profile outcomes. The observed increases in serum total cholesterol and triglycerides with decreases in HDL-C provide a quantifiable baseline for new formulation development seeking to modulate these metabolic endpoints.

Hemostatic Variable Studies in Combined Oral Contraceptive Research

The marked increases in coagulation factors I, VII, VIII, and X and plasminogen, coupled with decreased antithrombin III, documented in direct comparison with levonorgestrel , establish ethynodiol acetate as a high-impact comparator for hemostatic research. The qualitative difference between 'marked' alterations (ethynodiol acetate/norethindrone) and 'minimal' alterations (levonorgestrel) provides a clear discrimination framework for thrombosis-related mechanistic studies.

Reference Standard for Compendial Quality Testing of Estrane-Containing Oral Contraceptives

Ethynodiol diacetate is specified as a United States Pharmacopeia (USP) reference standard for quality testing and compendial assays, including the USP monograph for Ethynodiol Diacetate and Ethinyl Estradiol Tablets . This pharmaceutical-grade certification supports analytical method development, batch release testing, and stability studies where a certified reference material with defined purity specifications is required for regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethynodiol acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.